(2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
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Overview
Description
(2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the thiazole derivative with the appropriate amine under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-N-(4-fluorophenyl)amine: Lacks the thiazole ring but shares similar aromatic substituents.
3-ethyl-4-(4-fluorophenyl)-1,3-thiazole: Contains the thiazole ring but lacks the amine substituents.
Uniqueness
(2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to the combination of the thiazole ring with specific aromatic substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H17FN2S |
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Molecular Weight |
312.4g/mol |
IUPAC Name |
3-ethyl-4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C18H17FN2S/c1-3-21-17(14-6-8-15(19)9-7-14)12-22-18(21)20-16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3 |
InChI Key |
NPDDNFHIQBWRDC-UHFFFAOYSA-N |
SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=C(C=C3)F |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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